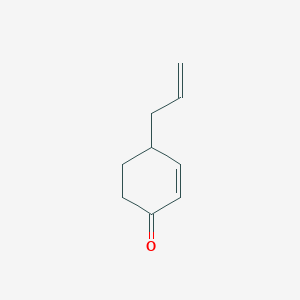

4-(2-Propenyl)-2-cyclohexen-1-one

Description

BenchChem offers high-quality 4-(2-Propenyl)-2-cyclohexen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Propenyl)-2-cyclohexen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4,6,8H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCVYYZJFBZNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449502 | |

| Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4166-61-4 | |

| Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-allyl-2-cyclohexenone: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-allyl-2-cyclohexenone. This document is intended to serve as a vital resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The unique structural features of 4-allyl-2-cyclohexenone, combining a reactive α,β-unsaturated ketone with a versatile allyl group, make it a molecule of significant interest for the construction of complex molecular architectures and the development of novel therapeutic agents.

This guide moves beyond a simple recitation of facts. It is designed to provide a deeper understanding of the "why" behind the "how"—elucidating the causal relationships that govern the compound's properties and reactivity. Every protocol and piece of data is presented with the aim of being a self-validating system, grounded in established chemical principles and supported by authoritative references. It is my hope that this document will not only inform but also inspire innovative applications of 4-allyl-2-cyclohexenone in your research endeavors.

Molecular Overview and Physicochemical Properties

4-Allyl-2-cyclohexenone, with the IUPAC name 4-prop-2-enylcyclohex-2-en-1-one, is a cyclic ketone featuring an α,β-unsaturated system and an allyl substituent at the 4-position. This combination of functional groups imparts a unique reactivity profile, making it a valuable synthon in organic chemistry.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | ChemSynthesis[1] |

| Molecular Weight | 136.19 g/mol | ChemSynthesis[1] |

| CAS Number | 4166-61-4 | ChemSynthesis[1] |

| IUPAC Name | 4-prop-2-enylcyclohex-2-en-1-one | PubChem[2] |

| Synonyms | 4-Allylcyclohex-2-en-1-one | PubChem[2] |

Predicted Physical Properties

| Property | Predicted Value | Basis for Prediction |

| Boiling Point | ~200-220 °C at 760 mmHg | Based on the boiling point of cyclohexanone (155.6 °C) and the increased molecular weight and van der Waals forces from the allyl group.[3] |

| Melting Point | Not available | Likely a liquid at room temperature, similar to other substituted cyclohexenones. |

| Density | ~0.95-1.05 g/mL | Based on the density of cyclohexanone (~0.948 g/mL) with an expected increase due to the denser packing of the larger molecule.[3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, acetone). Sparingly soluble in water. | General solubility characteristics of ketones and cyclic organic compounds. |

Synthesis of 4-allyl-2-cyclohexenone

The synthesis of 4-allyl-2-cyclohexenone can be approached through several established methodologies for the formation of substituted cyclohexenones. A particularly effective and widely used method is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[4][5][6][7][8]

Proposed Synthetic Pathway: Robinson Annulation

A plausible and efficient route to 4-allyl-2-cyclohexenone is the Robinson annulation between a suitable enolate and an α,β-unsaturated ketone. In this case, the reaction would involve the Michael addition of the enolate of a 3-butenyl ketone to methyl vinyl ketone, followed by an intramolecular aldol condensation.

Caption: Proposed Robinson annulation pathway for the synthesis of 4-allyl-2-cyclohexenone.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on established Robinson annulation procedures and should be optimized for best results.

Materials:

-

3-Butenyl methyl ketone

-

Methyl vinyl ketone

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Enolate Formation: Cool the solution to 0 °C in an ice bath. Add 3-butenyl methyl ketone (1.0 equivalent) dropwise to the stirred solution over 30 minutes. Allow the mixture to stir at 0 °C for an additional hour to ensure complete enolate formation.

-

Michael Addition: Add methyl vinyl ketone (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Aldol Condensation and Workup: Upon completion of the Michael addition, heat the reaction mixture to reflux for 2-4 hours to promote the intramolecular aldol condensation and subsequent dehydration. Cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.

-

Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 4-allyl-2-cyclohexenone.

Spectroscopic and Spectrometric Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 4-allyl-2-cyclohexenone in CDCl₃ would exhibit characteristic signals for the protons of the cyclohexenone ring and the allyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 (vinylic) | 5.9 - 6.1 | d | ~10 |

| H-3 (vinylic) | 6.8 - 7.0 | dd | ~10, ~2 |

| H-4 (allylic) | 2.5 - 2.7 | m | - |

| H-5 (aliphatic) | 2.2 - 2.4 | m | - |

| H-6 (aliphatic) | 2.3 - 2.5 | m | - |

| Allyl-Hα | 5.6 - 5.8 | m | - |

| Allyl-Hβ (cis) | 5.0 - 5.1 | d | ~10 |

| Allyl-Hβ (trans) | 5.1 - 5.2 | d | ~17 |

| Allyl-Hγ | 2.1 - 2.3 | t | ~7 |

Rationale: The vinylic protons H-2 and H-3 are deshielded due to the conjugated system, with H-3 being further downfield due to its β-position relative to the carbonyl group. The allyl group protons will show their characteristic complex splitting pattern.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 198 - 202 |

| C-2 (=CH) | 128 - 132 |

| C-3 (=CH) | 148 - 152 |

| C-4 (CH) | 35 - 40 |

| C-5 (CH₂) | 30 - 35 |

| C-6 (CH₂) | 38 - 43 |

| Allyl-Cα (=CH) | 134 - 138 |

| Allyl-Cβ (=CH₂) | 116 - 120 |

| Allyl-Cγ (CH₂) | 40 - 45 |

Rationale: The carbonyl carbon (C-1) will be the most downfield signal. The sp² carbons of the cyclohexenone ring and the allyl group will appear in the typical alkene region, with C-3 being deshielded. The sp³ carbons of the ring and the allyl side chain will be found in the upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by strong absorptions corresponding to the carbonyl and alkene functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O stretch (conjugated) | 1665 - 1685 | Strong |

| C=C stretch (conjugated) | 1600 - 1640 | Medium to Strong |

| =C-H stretch (vinylic) | 3010 - 3095 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

Rationale: The conjugation of the carbonyl group with the double bond lowers the C=O stretching frequency compared to a saturated ketone.[9][10][11] The C=C stretching of the conjugated system and the allyl group will also be prominent.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 136 | [M]⁺ (Molecular Ion) |

| 95 | [M - C₃H₅]⁺ (Loss of allyl radical) |

| 67 | [C₅H₇]⁺ (Retro-Diels-Alder fragmentation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Rationale: The molecular ion peak at m/z 136 would confirm the molecular weight. A prominent peak corresponding to the loss of the allyl group (M-41) is expected. Retro-Diels-Alder fragmentation is a common pathway for cyclohexene derivatives.

Chemical Reactivity and Potential for Drug Development

The chemical reactivity of 4-allyl-2-cyclohexenone is dictated by its two primary functional groups: the α,β-unsaturated ketone and the terminal alkene of the allyl group. This dual reactivity makes it a versatile building block for synthesizing a wide range of complex molecules with potential biological activity.

Reactions at the α,β-Unsaturated Ketone System

-

Michael Addition: The electrophilic β-carbon is susceptible to conjugate addition by a variety of nucleophiles, including amines, thiols, and carbanions. This reaction is fundamental for introducing further functionality and building molecular complexity.

-

Diels-Alder Reaction: The electron-deficient double bond of the cyclohexenone can act as a dienophile in [4+2] cycloaddition reactions, providing a powerful method for constructing polycyclic systems.[5][11][12][13][14]

-

Epoxidation and Dihydroxylation: The double bond can undergo oxidation reactions to form epoxides or diols, which are versatile intermediates for further transformations.

Reactions of the Allyl Group

-

Alkene Metathesis: The terminal double bond of the allyl group can participate in olefin metathesis reactions, allowing for the formation of new carbon-carbon double bonds and the synthesis of more complex structures.

-

Hydroboration-Oxidation: This reaction sequence can be used to convert the terminal alkene into a primary alcohol, providing a handle for further functionalization.

-

Allylic Alkylation: The allylic position is susceptible to deprotonation and subsequent alkylation, offering another avenue for structural modification.[1][15][16]

Caption: Key reactivity pathways of 4-allyl-2-cyclohexenone.

Relevance in Drug Discovery

The cyclohexenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][12][13][14][17][18][19][20][21][22][23][24] The presence of the allyl group provides a reactive handle for the synthesis of diverse libraries of compounds for high-throughput screening. The α,β-unsaturated ketone moiety is a known Michael acceptor and can covalently interact with nucleophilic residues (such as cysteine) in target proteins, leading to irreversible inhibition. This mechanism is exploited in the design of certain enzyme inhibitors.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with local exhaust ventilation.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Allyl-2-cyclohexenone is a molecule with significant potential in synthetic and medicinal chemistry. Its rich and tunable reactivity, coupled with the biological relevance of the cyclohexenone core, makes it an attractive starting point for the discovery of new chemical entities with therapeutic potential. While a lack of extensive experimental data necessitates a predictive approach to some of its properties, the foundational principles of organic chemistry provide a robust framework for its synthesis, characterization, and application. This guide has aimed to provide a comprehensive and insightful overview to empower researchers in their exploration of this fascinating molecule.

References

-

Anticancer activities of cyclohexenone derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

4-allyl-2-cyclohexen-1-one. (2025). ChemSynthesis. Retrieved January 25, 2026, from [Link]

-

Anti-inflammatory polyoxygenated cyclohexene derivatives from Uvaria macclurei. (2023). Phytochemistry, 215, 113797. [Link]

-

Braun, M., Meier, T., Laicher, F., Meletis, P., & Fidan, M. (2008). Asymmetric Allylic Alkylation of Ketone Enolates. Organic Syntheses, 85, 195. [Link]

-

Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. (2023). Current Organic Synthesis, 20(6), 700-713. [Link]

-

Stereoselective allylic alkylation of cyclohexanone. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX. (2021). New Journal of Chemistry, 45(2), 743-755. [Link]

-

1H proton nmr spectrum of cyclohexene. (n.d.). Doc Brown's Chemistry. Retrieved January 25, 2026, from [Link]

-

13C nmr spectrum of cyclohexene. (n.d.). Doc Brown's Chemistry. Retrieved January 25, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives. (2010). International Journal of Chemistry, 2(2). [Link]

-

Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors. (2017). PeerJ, 5, e3527. [Link]

-

Cytotoxic Alkylated Hydroquinone, Phenol, and Cyclohexenone Derivatives from Aspergillus violaceofuscus Gasperini. (2014). Journal of Natural Products, 77(5), 1236-1240. [Link]

-

A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2018). Juniper Online Journal of Case Studies, 7(3). [Link]

-

The Robinson Annulation Reaction. (2025). In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from [Link]

-

Cytotoxic alkylated hydroquinone, phenol, and cyclohexenone derivatives from Aspergillus violaceofuscus Gasperini. (2014). Journal of Natural Products, 77(5), 1236-1240. [Link]

-

Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. (2021). European Journal of Pharmaceutical Sciences, 161, 105786. [Link]

-

Synthesis, Antimicrobial, Antioxidant Evaluation and DFT Estimation of Some New Cyclohexenone Derivatives derived from Benzyloxy Chalcones. (2023). Current Organic Synthesis, 20(6), 700-713. [Link]

-

How to Interpret Mass Spectra. (2024, January 25). [Video]. YouTube. [Link]

-

Cyclohexenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Predictive, computational models of ADME properties. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules, 28(15), 5767. [Link]

-

Synthesis and antimicrobial activity of cyclohexanone derivatives. (2024). Journal of the Indian Chemical Society, 101(9), 101243. [Link]

-

Alkylation of cyclohexanone enolates. (n.d.). Retrieved January 25, 2026, from [Link]

-

13C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. [Link]

-

Computational Insights in Drug-likeness and ADMT Properties of -dienes Resemble of Geranial. (2023). Journal of the Turkish Chemical Society Section A: Chemistry, 10(2), 423-436. [Link]

-

Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. (2018). Molecules, 23(10), 2445. [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

-

Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

-

Robinson Annulation Reaction. (2025). In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from [Link]

-

Intramolecular [2 + 2]‐Photocycloadditions of 6‐Allyl‐2‐cyclohexenones. Formation of Tricyclo[3.3.1.02,7]nonan‐6‐ones and Tricyclo[4.2.1.03,8]nonan‐7‐ones. (1983). Helvetica Chimica Acta, 66(6), 1855-1867. [Link]

-

13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814). (n.d.). Human Metabolome Database. Retrieved January 25, 2026, from [Link]

-

1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652). (n.d.). Human Metabolome Database. Retrieved January 25, 2026, from [Link]

-

How to Read and Interpret the IR Spectra. (2023, October 20). [Video]. YouTube. [Link]

-

Robinson Annulation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

4-(2-Propenyl)-2-cyclohexen-1-one. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Cyclohexanone. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evidence that 4-allyl-o-quinones spontaneously rearrange to their more electrophilic quinone methides: potential bioactivation mechanism for the hepatocarcinogen safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Robinson Annulation [organic-chemistry.org]

- 8. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic alkylated hydroquinone, phenol, and cyclohexenone derivatives from Aspergillus violaceofuscus Gasperini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory polyoxygenated cyclohexene derivatives from Uvaria macclurei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. wisdomlib.org [wisdomlib.org]

- 23. Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 4-(2-Propenyl)-2-cyclohexen-1-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-propenyl)-2-cyclohexen-1-one, a versatile cyclohexenone derivative with significant potential in synthetic and medicinal chemistry. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and prospective applications in drug development, grounded in established scientific principles.

Introduction: The Strategic Importance of the Cyclohexenone Scaffold

The cyclohexenone ring system is a privileged scaffold in organic chemistry, forming the core of numerous natural products and pharmacologically active molecules. Its inherent reactivity, characterized by the presence of an α,β-unsaturated ketone, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex molecular architectures. 4-(2-Propenyl)-2-cyclohexen-1-one, also known as 4-allyl-2-cyclohexen-1-one, combines the reactivity of the cyclohexenone core with the synthetic utility of an allyl group, opening avenues for further functionalization and molecular elaboration.

The strategic placement of the allyl group at the 4-position offers a reactive handle for a multitude of cross-coupling reactions, olefin metathesis, and other transformations, allowing for the introduction of diverse substituents and the construction of intricate molecular frameworks. This unique structural feature, coupled with the inherent biological potential of the cyclohexenone moiety, positions 4-(2-propenyl)-2-cyclohexen-1-one as a compound of significant interest for researchers in drug discovery and development.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of 4-(2-propenyl)-2-cyclohexen-1-one is fundamental to its application in synthetic and medicinal chemistry.

| Property | Value | Source |

| IUPAC Name | 4-(2-Propen-1-yl)-2-cyclohexen-1-one | |

| Synonyms | 4-Allyl-2-cyclohexen-1-one | |

| CAS Number | 4166-61-4 | [1] |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Not available | |

| Boiling Point | Not available | [1] |

| Melting Point | Not available | [1] |

| Density | Not available | [1] |

The molecular structure, characterized by a six-membered ring containing a ketone, a carbon-carbon double bond in conjugation with the carbonyl group, and an allyl substituent at the 4-position, dictates its reactivity and potential biological interactions.

Synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one: A Strategic Approach

The synthesis of substituted cyclohexenones is a well-established field in organic chemistry, with the Robinson annulation being a cornerstone methodology.[2][3][4][5] This powerful reaction sequence, which combines a Michael addition with an intramolecular aldol condensation, allows for the efficient construction of the cyclohexenone ring.[2][4][5]

Retrosynthetic Analysis and Key Strategic Considerations

A logical retrosynthetic disconnection of 4-(2-propenyl)-2-cyclohexen-1-one points towards a Robinson annulation strategy. The key is the formation of a 1,5-diketone intermediate through a Michael addition, which then undergoes an intramolecular aldol condensation to form the six-membered ring.[2]

The choice of starting materials is critical for the success of this synthesis. A suitable Michael donor would be a β-keto ester or a diketone that can be selectively deprotonated to form an enolate. The Michael acceptor would be an α,β-unsaturated ketone. For the synthesis of 4-(2-propenyl)-2-cyclohexen-1-one, a plausible approach involves the reaction of an allyl-substituted β-dicarbonyl compound with a vinyl ketone.

Proposed Synthetic Workflow: Robinson Annulation

The following proposed workflow outlines a practical approach for the synthesis of 4-(2-propenyl)-2-cyclohexen-1-one via a Robinson annulation. This protocol is based on established principles of this reaction and is designed to be a self-validating system.

Caption: Proposed Robinson annulation workflow for the synthesis of 4-(2-propenyl)-2-cyclohexen-1-one.

Detailed Experimental Protocol (Proposed)

Materials:

-

Allyl acetoacetate

-

Methyl vinyl ketone

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Michael Addition:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add allyl acetoacetate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add methyl vinyl ketone (1.0 equivalent) dropwise, maintaining the temperature below 5 °C. The addition of methyl vinyl ketone, a reactive Michael acceptor, should be slow to control the exothermic reaction and prevent polymerization.[4]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Intramolecular Aldol Condensation and Dehydration:

-

Upon completion of the Michael addition, heat the reaction mixture to reflux for 2-4 hours to promote the intramolecular aldol condensation and subsequent dehydration. This step is crucial for the formation of the cyclohexenone ring.

-

Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

-

Work-up and Purification:

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(2-propenyl)-2-cyclohexen-1-one.

-

Self-Validation: The purity and identity of the synthesized compound must be confirmed by spectroscopic methods as detailed in the following section. The expected yield for Robinson annulation reactions can vary depending on the specific substrates and reaction conditions, but a successful synthesis should provide the target compound in a moderate to good yield.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclohexenone ring and the allyl group.

-

Vinyl Protons (Cyclohexenone): Two signals in the olefinic region (δ 5.8-7.0 ppm), corresponding to the protons at C-2 and C-3. The proton at C-2 will likely be a doublet of doublets due to coupling with the proton at C-3 and the proton at C-4. The proton at C-3 will be a doublet.

-

Allyl Group Protons:

-

A multiplet in the region of δ 5.6-5.9 ppm for the internal vinyl proton (-CH=CH₂).

-

Two signals in the region of δ 5.0-5.2 ppm for the terminal vinyl protons (=CH₂).

-

A doublet of doublets or a multiplet for the allylic methylene protons (-CH₂-CH=CH₂).

-

-

Cyclohexenone Ring Protons: Signals for the protons at C-4, C-5, and C-6 will appear in the aliphatic region (δ 1.5-3.0 ppm). The proton at C-4 will be a multiplet due to coupling with the adjacent protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) for the ketone carbonyl carbon (C-1).

-

Olefinic Carbons (Cyclohexenone): Two signals in the region of δ 125-160 ppm for the carbons of the double bond (C-2 and C-3).

-

Olefinic Carbons (Allyl Group): Two signals in the olefinic region for the carbons of the allyl double bond.

-

Aliphatic Carbons: Signals in the aliphatic region (δ 20-50 ppm) for the remaining carbons of the cyclohexenone ring and the allylic methylene carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch: A strong absorption band around 1670-1690 cm⁻¹ for the α,β-unsaturated ketone.

-

C=C Stretch: A medium absorption band around 1600-1640 cm⁻¹ for the conjugated double bond of the cyclohexenone and the double bond of the allyl group.

-

=C-H Stretch: Absorption bands above 3000 cm⁻¹ for the vinyl C-H bonds.

-

C-H Stretch: Absorption bands below 3000 cm⁻¹ for the aliphatic C-H bonds.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (136.19 g/mol ). Fragmentation patterns would be expected to involve loss of the allyl group and other characteristic cleavages of the cyclohexenone ring.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 4-(2-propenyl)-2-cyclohexen-1-one is limited in the available literature, the broader class of cyclohexenone derivatives has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] Furthermore, the structural similarity to eugenol (4-allyl-2-methoxyphenol), a well-studied natural compound with known therapeutic effects, suggests potential avenues for investigation.[7][8][9][10][11]

Anticancer Potential

The cyclohexenone scaffold is present in numerous natural products with cytotoxic activity. The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules, such as proteins and DNA, which can lead to cell cycle arrest and apoptosis. Studies on various cancer cell lines have shown that cyclohexenone derivatives can induce cytotoxicity.[1][12][13][14][15][16]

Proposed Experimental Protocol for In Vitro Cytotoxicity Assay:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-(2-propenyl)-2-cyclohexen-1-one for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for assessing the in vitro cytotoxicity of 4-(2-propenyl)-2-cyclohexen-1-one.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Eugenol, a structurally related compound, has been shown to possess significant anti-inflammatory properties by modulating various signaling pathways, including the NF-κB pathway, and reducing the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[7][10][17][18][19][20] It is plausible that 4-(2-propenyl)-2-cyclohexen-1-one may exhibit similar activities.

Proposed In Vitro Anti-inflammatory Assays:

-

LPS-stimulated Macrophages: Use a cell line like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measurement of Pro-inflammatory Mediators: Quantify the levels of nitric oxide (NO) using the Griess assay, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

-

Western Blot Analysis: Investigate the effect of the compound on key proteins in inflammatory signaling pathways, such as the phosphorylation of IκBα and the nuclear translocation of NF-κB.

Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Eugenol and other related natural products have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[8][11][21][22][23] The lipophilic nature of these compounds allows them to interact with the cell membranes of microorganisms, leading to increased permeability and cell death.

Proposed Antimicrobial Susceptibility Testing:

-

Microorganisms: Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Broth Microdilution Method: Determine the Minimum Inhibitory Concentration (MIC) by serially diluting the compound in a liquid growth medium and inoculating with the test microorganism. The MIC is the lowest concentration that inhibits visible growth.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Plate aliquots from the wells with no visible growth onto agar plates to determine the lowest concentration that kills the microorganism.

Conclusion and Future Directions

4-(2-Propenyl)-2-cyclohexen-1-one is a molecule of considerable interest, possessing a versatile chemical structure that is amenable to a wide range of synthetic transformations. While specific experimental data for this compound remains to be fully elucidated in the public domain, its structural relationship to the well-established cyclohexenone scaffold and the bioactive natural product eugenol strongly suggests a promising profile for applications in drug discovery and development.

Future research should focus on the development and optimization of a robust and scalable synthesis for this compound. Comprehensive spectroscopic characterization is essential to establish a definitive analytical profile. Furthermore, systematic in vitro and in vivo studies are warranted to explore its potential anticancer, anti-inflammatory, and antimicrobial activities, and to elucidate the underlying mechanisms of action. Such investigations will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

-

Bickley, J. F., Evans, P., Meek, A., Morgan, B. S., & Roberts, S. M. (2006). Novel preparation of (−)-4-hydroxycyclohex-2-enone: reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. Tetrahedron: Asymmetry, 17(3), 355–362. [Link]

-

ChemSynthesis. (2025). 4-allyl-2-cyclohexen-1-one. [Link]

-

de Oliveira, T. M., de Carvalho, R. B. F., de Oliveira, T. M., de Araújo, I. M. G., de Araújo, T. M. G., Martins, N. R., & de Morais, S. M. (2022). In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br. PubMed. [Link]

-

Master Organic Chemistry. (2018). The Robinson Annulation. [Link]

-

Daniel, A. N., Sartoretto, S. M., Schmidt, G., de-Melo, G. C., de-Melo, F. A., & de-Melo, G. C. (2018). An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol. Oxidative Medicine and Cellular Longevity. [Link]

-

Kim, K. H., Lee, K. H., & Kim, H. K. (2018). Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. Journal of Applied Microbiology. [Link]

-

Kamadatu, L., & Santoso, M. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]

-

Khan, I., & Ahmad, I. (2019). Synthesis, antibacterial and antifungal activity of some derivatives of 2-phenyl-chromen-4-one. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. [Link]

-

Sakkas, H., & Papadopoulou, C. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. PubMed. [Link]

-

Suzuki, H., et al. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. ResearchGate. [Link]

-

Ulanowska, K., & Osińska-Jaroszuk, M. (2023). Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications. MDPI. [Link]

-

Zari, A. T., Zari, T. A., & Al-Attar, A. M. (2023). Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing. Semantic Scholar. [Link]

-

Barboza, J. N., da Silva Maia Bezerra Filho, C., Silva, R. O., Medeiros, J. V. R., & de Sousa, D. P. (2018). An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol. PubMed Central. [Link]

-

Marchese, A., et al. (2017). Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro cytotoxic potential of against human cancer cell lines. National Genomics Data Center. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Cyclohexen-1-one. NIST WebBook. [Link]

-

Rajab, N. A., et al. (2018). Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Brieflands. [Link]

-

Roy, M. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

-

Salem, M. A., et al. (2021). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Publishing. [Link]

-

Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. [Link]

-

Gomes, P. B., & de-Melo, G. C. (2019). 2-Allylphenol Reduces IL-1β and TNF-α, Promoting Antinociception through Adenosinergic, Anti-Inflammatory, an. ScienceOpen. [Link]

-

Ulanowska, K., & Osińska-Jaroszuk, M. (2023). Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications. PubMed Central. [Link]

-

El-Ashmawy, M. B., et al. (2024). Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity. PubMed. [Link]

-

Šiljegović, J., et al. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. MDPI. [Link]

-

Zhang, Y., et al. (2023). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. PubMed Central. [Link]

-

Ali, B., et al. (2020). (PDF) Eugenol and linalool: Comparison of their antibacterial and antifungal activities. ResearchGate. [Link]

-

Costa, M. F., et al. (2021). Cytotoxicity Studies of Eugenol Amino Alcohols Derivatives. MDPI. [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

-

Sharma, P., & Singh, L. (2022). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. [Link]

-

Thompson, D. C., & Barfknecht, C. F. (1992). Eugenol cytotoxicity evaluated with continuous cell lines. PubMed. [Link]

-

Verma, S., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. PubMed Central. [Link]

Sources

- 1. In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Robinson Annulation [organic-chemistry.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. chemistwizards.com [chemistwizards.com]

- 6. 2-Cyclohexen-1-one(930-68-7) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Cyclohexen-1-one [webbook.nist.gov]

- 8. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. OLB-PM-34354467 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 13. brieflands.com [brieflands.com]

- 14. mdpi.com [mdpi.com]

- 15. What Are the Two Starting Materials for a Robinson Annulation - Oreate AI Blog [oreateai.com]

- 16. japsonline.com [japsonline.com]

- 17. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jddtonline.info [jddtonline.info]

- 21. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(2-Propenyl)-2-cyclohexen-1-one: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-(2-propenyl)-2-cyclohexen-1-one, a versatile cyclohexenone derivative. While its definitive widespread natural occurrence is not extensively documented, the cyclohexenone scaffold is a ubiquitous motif in a plethora of bioactive natural products, rendering synthetic analogues like 4-(2-propenyl)-2-cyclohexen-1-one of significant interest to researchers in medicinal chemistry and drug development.[1][2] This guide delves into the synthetic strategies for its preparation, its physicochemical properties, and its emerging biological significance, with a particular focus on its role as a key synthetic intermediate.

Introduction to the Cyclohexenone Scaffold

The α,β-unsaturated ketone moiety within a six-membered ring, characteristic of cyclohexenones, is a privileged structure in medicinal chemistry.[1][2] This functional group arrangement is a Michael acceptor, rendering it susceptible to nucleophilic attack, a reactivity that underpins the biological activity of many natural and synthetic compounds.[3] Naturally occurring cyclohexenone derivatives, such as carvotacetones and phorbasins, exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] The synthetic accessibility and tunable reactivity of the cyclohexenone core make it an attractive starting point for the development of novel therapeutic agents.

Synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one

The construction of the 4-substituted cyclohexenone ring system is a cornerstone of synthetic organic chemistry. Several methodologies have been developed, with the Robinson annulation being a particularly powerful and widely employed strategy.[5][6][7]

The Robinson Annulation: A Classic Approach

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring.[5][7][8] This elegant and efficient process has been instrumental in the synthesis of a vast array of cyclic compounds, including steroids and terpenes.[7][9]

A plausible and efficient synthetic route to 4-(2-propenyl)-2-cyclohexen-1-one involves the Robinson annulation between a suitable 1,3-dicarbonyl compound and methyl vinyl ketone, followed by the introduction of the allyl group. A more direct approach would utilize an appropriately substituted Michael acceptor. A generalized workflow is depicted below:

Caption: Generalized workflow for the synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one via a modified Robinson annulation approach.

Experimental Protocol: A Representative Robinson Annulation

The following is a generalized, illustrative protocol. Specific reagents, solvents, and reaction conditions must be optimized for each specific substrate combination.

-

Enolate Formation: To a solution of an appropriate allyl-substituted β-ketoester in an anhydrous aprotic solvent (e.g., tetrahydrofuran, ethanol), add a suitable base (e.g., sodium ethoxide, potassium tert-butoxide) at a controlled temperature (e.g., 0 °C to room temperature) under an inert atmosphere (e.g., nitrogen, argon). Stir the mixture for a designated period to ensure complete enolate formation.

-

Michael Addition: Slowly add a solution of methyl vinyl ketone in the same anhydrous solvent to the reaction mixture. The rate of addition should be controlled to manage any exotherm. Allow the reaction to stir until the Michael addition is complete, which can be monitored by thin-layer chromatography (TLC).

-

Aldol Condensation and Dehydration: Upon completion of the Michael addition, the reaction mixture is typically heated to facilitate the intramolecular aldol condensation and subsequent dehydration. In some cases, the addition of an acid or base catalyst may be required to promote these steps.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-(2-propenyl)-2-cyclohexen-1-one.[10]

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure 4-substituted cyclohexenones is of paramount importance, as the biological activity of chiral molecules is often stereospecific. Asymmetric synthesis of these compounds can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.[11][12][13][14][15]

-

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the starting material to direct the stereochemical outcome of the reaction. After the desired stereocenter is established, the auxiliary is removed.[13]

-

Chiral Catalysts: The use of chiral catalysts, such as proline and its derivatives in asymmetric Robinson annulations, can induce enantioselectivity.[8] Chiral metal complexes can also be employed to catalyze asymmetric conjugate additions.

-

Biocatalysis: Ene-reductases are enzymes that can catalyze the asymmetric reduction of prochiral 2,5-cyclohexadienones to chiral 2-cyclohexenones with high enantiomeric excess.[14][15]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 4-(2-propenyl)-2-cyclohexen-1-one is essential for its characterization and for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of 4-(2-Propenyl)-2-cyclohexen-1-one and Related Compounds

| Property | 4-(2-Propenyl)-2-cyclohexen-1-one | 2-Cyclohexen-1-one | Cyclohexene |

| Molecular Formula | C₉H₁₂O | C₆H₈O | C₆H₁₀ |

| Molecular Weight ( g/mol ) | 136.19 | 96.13 | 82.15 |

| Boiling Point (°C) | 80 @ 1 Torr[16] | 166 | 83 |

| Density (g/cm³) | ~0.936 (Predicted)[16] | 0.993 | 0.811 |

| Appearance | Likely a colorless to pale yellow liquid | Colorless liquid | Colorless liquid |

Spectroscopic Characterization:

The structure of 4-(2-propenyl)-2-cyclohexen-1-one can be unequivocally confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the cyclohexenone ring, the allylic protons, and the protons of the propenyl group. The chemical shifts and coupling constants of the olefinic protons in the cyclohexenone ring are particularly diagnostic.[17][18]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the olefinic carbons of the ring and the propenyl group, and the aliphatic carbons of the ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the α,β-unsaturated carbonyl group (typically around 1670-1690 cm⁻¹) and characteristic bands for the C=C double bonds.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.

Biological Activities and Therapeutic Potential

While specific biological activity data for 4-(2-propenyl)-2-cyclohexen-1-one is limited in publicly available literature, the broader class of cyclohexenone derivatives has been extensively investigated for its therapeutic potential.[2][4]

Precursor to Cannabinoid Receptor Agonists

Notably, 4-allyl-2-cyclohexenone is a known intermediate in the synthesis of potent cannabinoid receptor (CB1 and CB2) agonists, such as CP-55,940.[16] Cannabinoid receptors are involved in a wide range of physiological processes, and their modulation has therapeutic implications for pain management, appetite stimulation, and the treatment of neurological disorders.

Caption: Role of 4-(2-Propenyl)-2-cyclohexen-1-one as a key intermediate in the synthesis of cannabinoid receptor agonists.

Potential as an Anticancer and Anti-inflammatory Agent

Numerous studies have demonstrated the cytotoxic effects of various cyclohexenone derivatives against a range of cancer cell lines.[4] The proposed mechanism of action often involves the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.[4] The Michael acceptor properties of the α,β-unsaturated ketone moiety are believed to be critical for this activity, allowing for covalent modification of key cellular nucleophiles, such as cysteine residues in proteins.

The structural similarity of 4-(2-propenyl)-2-cyclohexen-1-one to other bioactive cyclohexenones suggests that it may also possess anticancer and anti-inflammatory properties. Further investigation into its biological activities is warranted.

Conclusion and Future Directions

4-(2-Propenyl)-2-cyclohexen-1-one is a valuable synthetic building block with significant potential in medicinal chemistry. While its natural occurrence remains to be fully elucidated, its structural relationship to a wide array of bioactive natural products makes it a compelling target for further research. The well-established synthetic routes to the cyclohexenone core, coupled with the potential for asymmetric synthesis, provide a robust platform for the generation of novel analogues with tailored biological activities. Future research should focus on a comprehensive evaluation of the biological profile of 4-(2-propenyl)-2-cyclohexen-1-one and its derivatives, particularly in the areas of oncology, inflammation, and neuroscience, to fully unlock their therapeutic potential.

References

-

ResearchGate. Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of cyclohexene C6h10. Available from: [Link]

-

Organic Chemistry: A Tenth Edition. 23.12 The Robinson Annulation Reaction. Available from: [Link]

-

Processes of Petrochemistry and Oil Refining. DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Available from: [Link]

-

SciSpace. An asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones in high enantiomeric purity. Available from: [Link]

-

PMC - NIH. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Available from: [Link]

-

ResearchGate. An Overview on the Robinson Annulation. Available from: [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available from: [Link]

-

Organic Syntheses Procedure. 2-Cyclohexen-1-one, 2-(4-methoxyphenyl)-. Available from: [Link]

-

Wikipedia. Robinson annulation. Available from: [Link]

-

Pure enantiomers from Nature: the chiral pool and chiral induction. Chapter 45 — Asymmetric synthesis. Available from: [Link]

-

ResearchGate. Bioactive Cyclohexenones: A Mini Review. Available from: [Link]

-

ResearchGate. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Available from: [Link]

-

PMC - NIH. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Available from: [Link]

- Google Patents. US20120059193A1 - Process for producing 2-(cyclohex-1'-enyl)cyclohexanone.

-

Scribd. 20 - Robinson Annulation Reaction. Available from: [Link]

-

PubChem. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol. Available from: [Link]

-

Organic Chemistry Portal. Cyclohexenone synthesis. Available from: [Link]

-

SpectraBase. Cyclohexene - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. Robinson annulation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scispace.com [scispace.com]

- 12. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.uvic.ca [web.uvic.ca]

- 14. researchgate.net [researchgate.net]

- 15. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | 4166-61-4 [chemicalbook.com]

- 17. 2-Cyclohexen-1-one(930-68-7) 1H NMR [m.chemicalbook.com]

- 18. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one: A Detailed Protocol and Mechanistic Insight

Introduction

4-(2-Propenyl)-2-cyclohexen-1-one, also known as 4-allyl-2-cyclohexen-1-one, is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring both a reactive α,β-unsaturated ketone and a terminal alkene, provides a valuable scaffold for the construction of complex molecular frameworks. The strategic introduction of the allyl group at the C4 position of the cyclohexenone ring, however, presents a notable synthetic challenge, demanding a regioselective approach. This application note provides a detailed, field-proven protocol for the synthesis of 4-(2-propenyl)-2-cyclohexen-1-one, delving into the causal logic behind the experimental choices and offering insights into the underlying reaction mechanisms.

Synthetic Strategy: A Two-Step Approach to Regioselective Allylation

The synthesis of 4-(2-propenyl)-2-cyclohexen-1-one is efficiently achieved through a two-step sequence commencing with the readily available 2-cyclohexen-1-one. The cornerstone of this strategy is the regioselective introduction of the allyl group at the desired C4 position. A direct conjugate addition of an allyl nucleophile to 2-cyclohexen-1-one is often plagued by competing 1,2-addition and over-alkylation. To circumvent these issues, this protocol employs a more controlled and reliable approach: a 1,2-allylation of the ketone followed by a thermally induced[2][2]-sigmatropic rearrangement.

This two-step pathway is outlined below:

-

1,2-Allylation of 2-Cyclohexen-1-one: The synthesis begins with the treatment of 2-cyclohexen-1-one with an allyl organometallic reagent, such as allylmagnesium bromide. This reaction proceeds via a 1,2-addition to the carbonyl group, yielding the tertiary alcohol, 1-allylcyclohex-2-en-1-ol.

-

Oxy-Cope Rearrangement: The crucial step for installing the allyl group at the C4 position is the thermal oxy-Cope rearrangement of 1-allylcyclohex-2-en-1-ol. This powerful pericyclic reaction proceeds through a concerted, six-membered transition state to furnish the desired 4-(2-propenyl)-2-cyclohexen-1-one with high regioselectivity.

Data Summary

| Step | Reactants | Key Reagents/Conditions | Product | Expected Yield | Purity |

| 1 | 2-Cyclohexen-1-one, Allyl Bromide, Magnesium | Diethyl ether, 0 °C to room temperature | 1-Allylcyclohex-2-en-1-ol | 85-95% | >95% |

| 2 | 1-Allylcyclohex-2-en-1-ol | Toluene, reflux (110 °C) | 4-(2-Propenyl)-2-cyclohexen-1-one | 70-80% | >98% |

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Grade | Supplier |

| 2-Cyclohexen-1-one | ≥97% | Sigma-Aldrich |

| Allyl Bromide | 99% | Sigma-Aldrich |

| Magnesium Turnings | 99.5% | Sigma-Aldrich |

| Diethyl Ether (anhydrous) | ≥99.7% | Sigma-Aldrich |

| Toluene (anhydrous) | 99.8% | Sigma-Aldrich |

| Saturated NH4Cl solution | ACS Reagent Grade | Various |

| Anhydrous MgSO4 | ACS Reagent Grade | Various |

| Silica Gel | 230-400 mesh | Various |

| Hexane | ACS Reagent Grade | Various |

| Ethyl Acetate | ACS Reagent Grade | Various |

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Diethyl ether is extremely flammable and should be handled with care, away from ignition sources. Allyl bromide is a lachrymator and toxic; handle with appropriate caution.

Step 1: Synthesis of 1-Allylcyclohex-2-en-1-ol

-

Preparation of Allylmagnesium Bromide:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.43 g, 100 mmol).

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, place a solution of allyl bromide (8.6 mL, 100 mmol) in 50 mL of anhydrous diethyl ether.

-

Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the Grignard reaction. The reaction can be initiated by gentle warming if necessary.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

1,2-Allylation Reaction:

-

Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of 2-cyclohexen-1-one (7.7 g, 80 mmol) in 40 mL of anhydrous diethyl ether.

-

Add the 2-cyclohexen-1-one solution dropwise to the cold Grignard reagent over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-allylcyclohex-2-en-1-ol as a pale yellow oil. The crude product is typically of sufficient purity for the next step.

-

Step 2: Synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one via Oxy-Cope Rearrangement

-

Thermal Rearrangement:

-

Place the crude 1-allylcyclohex-2-en-1-ol (approximately 11 g, 80 mmol) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add 100 mL of anhydrous toluene to the flask.

-

Heat the solution to reflux (approximately 110 °C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.

-

Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 90:10 hexane:ethyl acetate) to afford the pure 4-(2-propenyl)-2-cyclohexen-1-one as a colorless oil.

-

Mechanistic Discussion: The Power of the[2][2]-Sigmatropic Rearrangement

The key to the regioselective synthesis of 4-(2-propenyl)-2-cyclohexen-1-one lies in the oxy-Cope rearrangement, a type of[2][2]-sigmatropic rearrangement.[3][4] This concerted, pericyclic reaction proceeds through a highly ordered, chair-like six-membered transition state.[5]

In this specific transformation, the C-O bond of the tertiary alcohol, 1-allylcyclohex-2-en-1-ol, is weakened upon heating. Simultaneously, a new C-C bond forms between the terminal carbon of the allyl group and the C4 position of the cyclohexene ring, while the C1-C2 pi bond shifts to C2-C3, and the C3-C4 single bond cleaves. The enol intermediate formed then tautomerizes to the more stable keto form, driving the reaction to completion and yielding the final product. The concerted nature of this rearrangement ensures the high regioselectivity observed.

Visualizations

Figure 1: Overall synthetic workflow for 4-(2-Propenyl)-2-cyclohexen-1-one.

Figure 2: Mechanism of the Oxy-Cope rearrangement.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-(2-propenyl)-2-cyclohexen-1-one. By employing a 1,2-allylation followed by a thermally induced oxy-Cope rearrangement, this method offers a high degree of regioselectivity, which is crucial for the synthesis of this valuable intermediate. The provided experimental details and mechanistic insights are intended to equip researchers with the necessary information to successfully implement this synthesis in their own laboratories.

References

-

Organic Syntheses. 2-cyclohexenone. [Link]

-

Organic Syntheses. 2-allylcyclohexanone. [Link]

-

Wikipedia. Claisen rearrangement. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

Organic Syntheses. 4,4-dimethyl-2-cyclohexen-1-one. [Link]

-

ACS Publications. Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids. [Link]

-

NIH National Library of Medicine. Enantioselective Conjugate Allylation of Cyclic Enones. [Link]

-

J-STAGE. Stereospecific Synthesis of Cyclohexenone Acids by[2][2]-Sigmatropic Rearrangement Route. [Link]

-

Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

-

Organic Syntheses. 1,3-cyclohexadiene. [Link]

-

NIH National Library of Medicine. Asymmetric catalytic[1][2]- or[2][2]-sigmatropic rearrangement of 3-allyloxy-4H-chromenones and their analogues. [Link]

-

ACS Publications. Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. [Link]

-

Truong N. Nguyen The May lab Sigmatropic Rearrangements 1. Introduction - A class of concerted pericyclic reactions governed by. [Link]

-

NIH National Library of Medicine. Oxy-Cope, and Siloxy-Cope rearrangement of cis-1-vinylcyclooct-3-en-1-ol. [Link]

Sources

Application Note: A Comprehensive Guide to the Chromatographic Purification of 4-(2-Propenyl)-2-cyclohexen-1-one

Introduction:

4-(2-Propenyl)-2-cyclohexen-1-one, also known as 4-allyl-2-cyclohexenone, is a versatile bifunctional molecule incorporating both an α,β-unsaturated ketone and an allyl group. This unique structural combination makes it a valuable intermediate in the synthesis of a wide range of organic compounds, from natural products to pharmaceutical agents. The purification of this compound, however, presents a unique set of challenges. The presence of two reactive moieties necessitates a carefully optimized chromatographic method to ensure the isolation of a high-purity product without inducing degradation or isomerization. This application note provides a detailed, field-proven protocol for the purification of 4-(2-propenyl)-2-cyclohexen-1-one using silica gel flash chromatography, grounded in the fundamental principles of chromatographic separation and a thorough understanding of the compound's chemical properties.

Mechanistic Considerations and Pre-Purification Analysis

Analyte Properties and Chromatographic Behavior

4-(2-Propenyl)-2-cyclohexen-1-one is a moderately polar compound due to the presence of the ketone functional group. The conjugated enone system and the allyl group also contribute to its overall electronic properties and potential for interaction with the stationary phase. In normal-phase chromatography, using silica gel as the stationary phase, the separation is primarily governed by polar interactions. The silanol groups (Si-OH) on the surface of the silica gel can form hydrogen bonds with the carbonyl oxygen of the ketone, leading to its retention. The polarity of the mobile phase is a critical parameter that modulates this interaction; a more polar eluent will compete more effectively for the active sites on the silica, thereby reducing the retention of the analyte and increasing its mobility.

Potential for On-Column Reactions and Instability

The acidic nature of standard silica gel can present a challenge for the purification of sensitive compounds.[1] For α,β-unsaturated ketones, there is a potential for isomerization of the double bond, although this is more commonly observed with β,γ-unsaturated systems isomerizing to the more stable α,β-conjugated form.[2] Of greater concern for 4-(2-propenyl)-2-cyclohexen-1-one is the potential for acid-catalyzed reactions involving the allyl group, such as hydration or rearrangement, or even polymerization. Therefore, it is crucial to assess the stability of the compound on silica gel prior to committing to a large-scale purification.

A simple and effective method to evaluate compound stability is two-dimensional thin-layer chromatography (2D TLC). A spot of the crude material is applied to one corner of a TLC plate, which is then developed in a suitable solvent system. After drying, the plate is rotated 90 degrees and developed a second time in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. The appearance of off-diagonal spots indicates degradation or isomerization on the silica gel.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal solvent system for the separation of 4-(2-propenyl)-2-cyclohexen-1-one from impurities.

Materials:

-

Silica gel 60 F254 TLC plates

-

Crude 4-(2-propenyl)-2-cyclohexen-1-one

-

A selection of solvents: Hexanes (or Heptane/Petroleum Ether), Ethyl Acetate, Diethyl Ether, Dichloromethane

-

TLC developing chamber

-

Capillary spotters

-

UV lamp (254 nm)

-

Potassium permanganate (KMnO₄) stain

Protocol:

-

Prepare the TLC Chamber: Line the inside of the developing chamber with filter paper and add a shallow layer of the chosen eluent. Close the chamber and allow it to saturate for at least 15 minutes.

-

Spot the TLC Plate: Using a capillary spotter, apply a small spot of the crude reaction mixture to the baseline of the TLC plate. It is also advisable to spot the starting materials and any expected major byproducts for comparison. A co-spot, where the crude mixture and a reference standard are spotted on top of each other, can be very informative.

-

Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. Circle any visible spots. Subsequently, stain the plate with a potassium permanganate solution and gently heat with a heat gun to visualize non-UV active compounds.[3] The α,β-unsaturated ketone and the allyl group are both susceptible to oxidation by KMnO₄ and will appear as yellow/brown spots on a purple background.

-

Determine the Retention Factor (Rf): Calculate the Rf value for the desired product and any impurities using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) An ideal Rf for the target compound in flash chromatography is typically between 0.2 and 0.4.

Eluent System Selection:

A common starting point for a compound of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4][5]

| Solvent System (Hexanes:Ethyl Acetate) | Expected Observation | Next Step |

| 9:1 | Product has a high Rf (e.g., > 0.6) and is poorly separated from non-polar impurities. | Increase the polarity by moving to an 8:2 or 7:3 mixture. |

| 1:1 | Product has a very low Rf (e.g., < 0.1) or remains at the baseline. | Decrease the polarity by trying a 3:1 or 4:1 mixture. |

| 7:3 | Product has an Rf of approximately 0.3, with good separation from impurities. | This is a promising system for flash chromatography. |

Flash Column Chromatography Protocol

Objective: To purify gram-scale quantities of 4-(2-propenyl)-2-cyclohexen-1-one.

Materials:

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Sand (acid-washed)

-

Optimal eluent system determined by TLC

-

Collection tubes

-

Air or nitrogen source for pressurization

Protocol:

Column Packing (Dry Packing Method):

-

Secure the column in a vertical position in a fume hood.

-

Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

-

Pour the dry silica gel into the column. Gently tap the side of the column to ensure even packing.

-

Add a layer of sand on top of the silica gel.

-

Carefully add the eluent to the column and use gentle pressure to push it through the silica gel, ensuring no air bubbles are trapped.

Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed using a pipette.

-

Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

Elution and Fraction Collection:

-

Carefully add more eluent to the column.

-

Apply gentle pressure to the top of the column to achieve a steady flow rate (a drop rate of about 1-2 drops per second is a good starting point).

-

Collect fractions in appropriately sized test tubes or flasks.

-

Monitor the elution of the product by TLC analysis of the collected fractions.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation and Visualization

Chromatographic Data Summary

| Parameter | Value/Description | Rationale/Justification |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography of moderately polar compounds. The high surface area allows for good separation efficiency. |

| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 7:3 v/v) | A common and effective eluent system for compounds of this polarity. The ratio can be fine-tuned based on TLC results to achieve optimal separation.[4] Heptane can be used as a less toxic alternative to hexane. |

| TLC Rf (Target) | 0.2 - 0.4 | This Rf range in TLC typically translates to good elution behavior in flash column chromatography, allowing for efficient separation without excessively long run times.[6] |

| Visualization | UV (254 nm) and KMnO₄ stain | The conjugated enone system allows for UV visualization. The KMnO₄ stain is a general-purpose stain that will react with the alkene and ketone functionalities, ensuring detection.[7] |